molecular formula C9H15IN4O B13555654 2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B13555654
M. Wt: 322.15 g/mol
InChI Key: RJKHGMQTIHLVDK-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of an ethylamino group, a pyrazolyl group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative, followed by the introduction of the ethylamino group and subsequent formation of the amide bond. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the pyrazolyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-iodo-1H-pyrazol-1-yl)acetate
  • 2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C9H15IN4O

Molecular Weight

322.15 g/mol

IUPAC Name

2-(ethylamino)-3-(4-iodopyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C9H15IN4O/c1-3-12-9(2,8(11)15)6-14-5-7(10)4-13-14/h4-5,12H,3,6H2,1-2H3,(H2,11,15)

InChI Key

RJKHGMQTIHLVDK-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CN1C=C(C=N1)I)C(=O)N

Origin of Product

United States

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